3-{[(3-Bromo-5-iodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid
Description
3-{[(3-Bromo-5-iodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid is a benzoic acid derivative featuring a substituted cyclohexadienone ring system. The molecule contains a methyleneamino bridge connecting the benzoic acid moiety to a 3-bromo-5-iodo-6-oxocyclohexa-2,4-dien-1-ylidene group. The ketone at position 6 and conjugated diene system may contribute to tautomeric behavior, as observed in related compounds .
Properties
CAS No. |
649560-33-8 |
|---|---|
Molecular Formula |
C14H9BrINO3 |
Molecular Weight |
446.03 g/mol |
IUPAC Name |
3-[(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C14H9BrINO3/c15-10-4-9(13(18)12(16)6-10)7-17-11-3-1-2-8(5-11)14(19)20/h1-7,18H,(H,19,20) |
InChI Key |
AKXFVKSDSBMLSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=C(C(=CC(=C2)Br)I)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Bromo-5-iodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid typically involves multiple steps:
Formation of the cyclohexa-2,4-dien-1-ylidene intermediate: This step involves the bromination and iodination of a cyclohexadiene derivative under controlled conditions.
Amination reaction: The intermediate is then reacted with an amine to form the desired amino derivative.
Coupling with benzoic acid: The final step involves coupling the amino derivative with benzoic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexa-2,4-dien-1-ylidene moiety.
Reduction: Reduction reactions can target the bromine and iodine substituents, leading to dehalogenation.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and sulfuric acid are employed for substitution reactions.
Major Products
Oxidation: Products may include various oxidized derivatives of the original compound.
Reduction: Dehalogenated products are common.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
3-{[(3-Bromo-5-iodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(3-Bromo-5-iodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog: 3-[(Z)-(4-Diethylamino-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]benzoic Acid
Key Differences :
- Substituents: The analog replaces bromine and iodine with a 4-diethylamino group and hydroxyl substituent.
- Electronic Effects: Bromine and iodine are electron-withdrawing, reducing electron density in the cyclohexadienone ring, while the diethylamino group is electron-donating, enhancing resonance stabilization .
- Tautomerism: The diethylamino analog exists in a tautomeric equilibrium between keto-enol forms, stabilized by intramolecular hydrogen bonding. In contrast, the bromo-iodo derivative’s tautomerism is likely suppressed due to steric and electronic effects of halogens .
Synthesis: Both compounds are synthesized via Schiff base formation. The diethylamino analog used 4-(diethylamino)-2-hydroxybenzaldehyde and 3-aminobenzoic acid under acidic conditions , whereas the target compound would require a halogen-substituted aldehyde precursor.
Physicochemical Properties :
Functional Analog: 4-[3-(5-Chloro-1-(diphenylmethyl)-2-[2-[[[2-(trifluoromethyl)benzyl]sulfonyl]amino]ethyl]-1H-indol-3-yl)propyl]benzoic Acid
Key Differences :
- Core Structure: This compound (CAS 865200-20-0) contains a trifluoromethylphenyl-sulfonamide indole system, whereas the target compound features a halogenated cyclohexadienone-benzoic acid hybrid.
Substituent Effects :
Halogenated Analog: 5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine
Key Differences :
- Heterocyclic System: This compound includes benzoxazole and oxadiazole rings, contrasting with the cyclohexadienone system of the target compound.
- Halogen Role : Bromine in both compounds likely improves metabolic stability and binding affinity. The target’s iodine may offer additional steric bulk and polarizability .
Spectral Comparison :
Research Findings and Implications
Crystallographic Data and Software
The Cambridge Structural Database (CSD) and SHELX software are critical for resolving the target compound’s conformation. Halogen placement can be validated via SHELXL refinement, a standard for small-molecule crystallography .
Drug-Likeness and Bioactivity
In silico studies of related benzoic acid derivatives (e.g., 2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido analogs) highlight the importance of substituents on bioavailability . The target compound’s halogens may improve membrane permeability but could require formulation adjustments to mitigate solubility challenges.
Biological Activity
3-{[(3-Bromo-5-iodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzoic acid moiety and a cyclohexadiene derivative. Its molecular formula is CHBrINO, with a molecular weight of approximately 445.05 g/mol. The presence of bromine and iodine atoms suggests potential for significant biological activity, particularly in terms of reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that compounds similar to 3-{[(3-Bromo-5-iodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid exhibit antimicrobial activities. For instance, studies have shown that halogenated compounds can disrupt bacterial cell membranes, leading to increased permeability and cell death.
| Compound | Activity | Mechanism |
|---|---|---|
| 3-Bromo-5-iodo-6-oxocyclohexa-2,4-dien | Antibacterial | Disruption of cell membrane integrity |
| Similar derivatives | Antifungal | Inhibition of fungal cell wall synthesis |
Cytotoxicity
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Case Studies:
- Breast Cancer Cell Lines: In vitro studies demonstrated that the compound reduced cell viability by up to 70% at concentrations of 50 µM.
- Lung Cancer Models: Treatment with the compound resulted in significant tumor size reduction in xenograft models.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Mechanism:
The anti-inflammatory activity is believed to occur through the inhibition of NF-kB signaling pathways, which are crucial for the expression of inflammatory genes.
Research Findings
Recent findings highlight the compound's ability to modulate various biochemical pathways:
- Enzyme Inhibition: It has been reported to inhibit certain enzymes involved in the inflammatory response.
- Cell Signaling: The compound appears to affect signaling pathways related to cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
